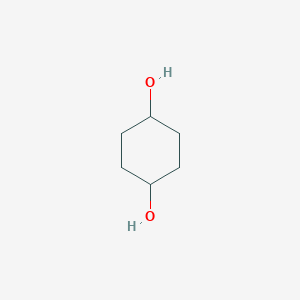

1,4-Cyclohexanediol

描述

1,4-Cyclohexanediol is an organic compound with the molecular formula C6H12O2. It is a diol, meaning it contains two hydroxyl groups attached to a cyclohexane ring. This compound exists in two isomeric forms: cis and trans. It is a valuable intermediate in organic synthesis and has applications in various fields, including polymer chemistry and pharmaceuticals.

准备方法

Synthetic Routes and Reaction Conditions: 1,4-Cyclohexanediol can be synthesized through several methods. One common approach involves the catalytic hydrogenation of 1,4-benzoquinone. This reaction typically uses a catalyst such as palladium on carbon (Pd/C) under hydrogen gas at elevated pressures and temperatures. Another method involves the reduction of 1,4-cyclohexanedione using sodium borohydride (NaBH4) in an alcohol solvent.

Industrial Production Methods: Industrial production of this compound often involves the catalytic hydrogenation of 1,4-benzoquinone. This process is efficient and yields high purity this compound. The use of RANEY® nickel as a catalyst has also been reported for the defunctionalization of lignin-derived compounds to produce this compound .

化学反应分析

Types of Reactions: 1,4-Cyclohexanediol undergoes various chemical reactions, including:

Oxidation: It can be oxidized to 1,4-cyclohexanedione using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The compound can be reduced to cyclohexanol using reducing agents like lithium aluminum hydride (LiAlH4).

Substitution: The hydroxyl groups can be substituted with other functional groups through reactions with reagents like thionyl chloride (SOCl2) to form 1,4-dichlorocyclohexane.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an aqueous solution under reflux conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Thionyl chloride in the presence of a base such as pyridine.

Major Products:

Oxidation: 1,4-Cyclohexanedione.

Reduction: Cyclohexanol.

Substitution: 1,4-Dichlorocyclohexane.

科学研究应用

Pharmaceutical Applications

1,4-Cyclohexanediol serves as a synthetic precursor for various pharmaceutical compounds. Its hydroxyl groups allow for functionalization, leading to the synthesis of drugs with therapeutic properties.

- Key Pharmaceuticals Derived from CHDO:

Case Study: Synthesis of Dihydroartemisinin

A study demonstrated the conversion of CHDO into dihydroartemisinin through selective functionalization of its hydroxyl groups. This process highlights CHDO's utility in producing vital antimalarial drugs.

Polymer Production

CHDO is used as a monomer in the production of various polymers, including polycarbonates, polyethers, and polyesters. These materials are valued for their mechanical properties and resistance to environmental degradation.

- Applications in Polymer Chemistry:

Data Table: Properties of CHDO-Based Polymers

| Polymer Type | Application | Key Properties |

|---|---|---|

| Polycarbonate | Optical lenses | High transparency, impact resistance |

| Polyester | Textiles | Durability, elasticity |

| Polyurethane | Coatings and adhesives | Flexibility, chemical resistance |

Cosmetic Applications

In dermatology, this compound is noted for its role in enhancing the efficacy of topical formulations. It acts as a penetration enhancer or retardant in skin care products.

- Topical Formulations:

Case Study: Efficacy in Rosacea Treatment

Research involving a gel formulation containing cis-trans-1,4-cyclohexanediol showed improvements in skin conditions such as rosacea and seborrheic dermatitis. Patients reported reduced inflammation and improved skin texture after treatment with this formulation .

Industrial Applications

The production of this compound has been optimized through catalytic processes using renewable resources. Recent advancements have focused on converting lignin-derived compounds into high yields of CHDO.

作用机制

The mechanism of action of 1,4-cyclohexanediol depends on its specific application. In chemical reactions, the hydroxyl groups play a crucial role in forming hydrogen bonds and participating in nucleophilic substitution reactions. In biological systems, the compound’s hydroxyl groups can interact with enzymes and other biomolecules, influencing various biochemical pathways. The rigid cyclohexane ring structure also contributes to its unique reactivity and binding properties .

相似化合物的比较

1,2-Cyclohexanediol: Another diol with hydroxyl groups on adjacent carbon atoms. It has different reactivity and physical properties compared to 1,4-cyclohexanediol.

Cyclohexanol: A monohydroxy derivative of cyclohexane. It is less versatile in chemical synthesis compared to this compound.

Uniqueness of this compound: this compound is unique due to its two hydroxyl groups positioned on opposite sides of the cyclohexane ring, providing distinct chemical reactivity and physical properties. This configuration allows for the formation of strong hydrogen bonds and makes it a valuable intermediate in the synthesis of complex molecules and polymers .

生物活性

1,4-Cyclohexanediol (CHDO) is an organic compound with the formula , recognized for its potential applications in various industrial and pharmaceutical contexts. This article explores its biological activity, focusing on its metabolic pathways, toxicokinetics, and potential therapeutic uses.

This compound is a diol that can be synthesized through several methods, including the hydrogenation of phenols and the catalytic conversion of lignin-derived compounds. Recent studies have reported high yields of CHDO from lignin using Raney nickel catalysts under optimized conditions, achieving up to 86.5% yield in a hydrogen-free process .

Metabolism and Toxicokinetics

The metabolism of this compound has been studied extensively in occupational settings. In a study involving inhalation exposure to cyclohexane and cyclohexanol, urinary metabolites were measured to assess the absorption and elimination rates of these compounds. The findings indicated that after exposure, urinary excretion of this compound reached peak levels within 0-6 hours post-exposure, with elimination half-lives ranging from 14 to 18 hours . This suggests that renal clearance is a critical factor in the elimination of CHDO from the body.

Antimicrobial Properties

Research has indicated that this compound exhibits antimicrobial activity. A study demonstrated that CHDO can inhibit the growth of various bacterial strains, making it a candidate for further investigation as a potential antimicrobial agent .

Biocompatibility and Applications in Medicine

This compound has been explored for its biocompatibility in medical applications. It has been used as a building block for synthesizing copolyesters that are compatible with biological systems. These materials have shown promise in drug delivery systems due to their favorable interactions with biological tissues .

Case Study 1: Occupational Exposure

In a controlled study on occupational exposure to cyclohexane and cyclohexanol, researchers monitored the urinary excretion of metabolites including this compound. The results highlighted the compound's role as a biomarker for exposure assessment in industrial settings. The study concluded that monitoring urinary levels of CHDO could provide valuable insights into occupational health risks associated with these chemicals .

Case Study 2: Polymer Synthesis

A recent investigation into the use of CHDO in polymer synthesis revealed its utility as an intermediate for producing high-performance materials. The study detailed the successful incorporation of CHDO into polymer matrices that exhibited enhanced mechanical properties and thermal stability, indicating its potential for industrial applications .

Research Findings Summary

| Study | Findings |

|---|---|

| Occupational Exposure Study | Identified CHDO as a significant urinary metabolite; peak excretion within hours post-exposure. |

| Antimicrobial Activity Research | Demonstrated inhibitory effects on various bacterial strains; potential for use in antimicrobial formulations. |

| Polymer Synthesis Investigation | High-performance polymers synthesized using CHDO; improved mechanical properties observed. |

常见问题

Basic Research Questions

Q. What experimental strategies are effective for optimizing the synthesis of trans-1,4-cyclohexanediol via catalytic hydrogenation?

- Methodological Answer : Catalytic hydrogenation of hydroquinone derivatives using RANEY® Ni under supercritical CO₂ conditions achieves high selectivity for trans-1,4-cyclohexanediol. Key parameters include a catalyst-to-substrate ratio of 367:1, hydrogen pressure of 5 MPa, and ethanol as a solvent at 150°C for 2 hours, yielding 98.8% conversion and 77.7% trans-isomer selectivity . Optimization studies highlight solvent choice (e.g., isopropanol vs. n-butanol) and reaction time (12–14 hours) as critical for minimizing byproducts .

Q. How can cis- and trans-1,4-cyclohexanediol isomers be separated and characterized?

- Methodological Answer : Isomers are separated via co-crystallization or sublimation, leveraging differences in hydrogen-bonding patterns. The cis isomer forms a co-crystal (2:1 cis:trans ratio) with distinct graph-set motifs (e.g., R₂²(8) rings), while the trans isomer adopts biequatorial or biaxial conformations in polymorphs I–III. Characterization employs differential scanning calorimetry (DSC), X-ray diffraction (XRD), and polarized light thermomicroscopy to distinguish melting points (113–114°C for cis vs. 143°C for trans) and conformational isomorphism .

Q. What role does 1,4-cyclohexanediol play in modulating drug delivery systems?

- Methodological Answer : In dermatological formulations, this compound acts as a retardant by forming complexes with 1,2-diols (C₆–C₇ chain lengths), reducing systemic flux by 40–60% while maintaining epidermal retention. For example, it decreases 24-hour cumulative penetration of metronidazole (MTZ) by 50% in F7/F9/F11 formulations, assessed using Franz diffusion cells and HPLC analysis .

Advanced Research Questions

Q. How do reaction kinetics and mechanistic pathways differ in lignin-derived this compound production?

- Methodological Answer : Lignin oil conversion involves a two-step RANEY® Ni-catalyzed sequence: (1) demethylation/hydrogenation of 2,6-dimethoxybenzoquinone (86.5% yield) and (2) amination to 1,4-cyclohexanediamine. Apparent rate constants (k₁–k₄) derived from pseudo-homogeneous power-law models reveal competing pathways, with activation energies optimized at 170–190°C. Isotopic labeling and GC-MS track intermediates like cyclohexanol and cyclohexanone .

Q. What factors govern the polymorphic stability of trans-1,4-cyclohexanediol?

- Methodological Answer : Polymorph stability (I < III < II) is influenced by crystallization conditions. Polymorph II (monoclinic P2₁/a) exhibits conformational isomorphism, co-crystallizing biequatorial and biaxial conformers. Sublimation at 2.67 kPa favors polymorph III, while melt-cooling produces metastable polymorph I. Relative stability is quantified via van’t Hoff analysis of DSC thermograms .

Q. How does this compound enhance the performance of biodegradable polyesters?

- Methodological Answer : Polyesters synthesized with this compound (e.g., poly(cyclohexyl-sebacate), PCS) exhibit tunable degradation rates and mechanical properties. In vitro/in vivo studies show PCS maintains 80% tensile strength after 12 weeks in PBS, outperforming poly(lactic acid) (PLA). Structural analysis (NMR, GPC) correlates trans-isomer content with crystallinity (25–35%) and glass transition temperatures (Tg = 45–60°C) .

Q. What analytical approaches resolve contradictions in catalytic selectivity for this compound synthesis?

- Methodological Answer : Discrepancies in trans/cis selectivity across studies are attributed to solvent polarity and catalyst surface topology. For example, RANEY® Ni in isopropanol yields 65.9% trans-selectivity, while n-butanol favors cis-byproducts (25.2%). XPS and TEM correlate Ni⁰/NiO ratios with hydrogenation efficiency, and DFT simulations identify adsorption energetics of quinone intermediates as selectivity determinants .

Q. Tables for Key Data

Table 1: Optimal Conditions for trans-1,4-Cyclohexanediol Synthesis

| Parameter | Value | Selectivity (%) | Reference |

|---|---|---|---|

| Catalyst | RANEY® Ni | 77.7 | |

| Temperature | 150°C | 86.5 | |

| Solvent | Isopropanol | 65.9 | |

| Hydrogen Pressure | 5 MPa | 98.8 |

Table 2: Physicochemical Properties of this compound Isomers

| Property | cis-1,4-CHD | trans-1,4-CHD |

|---|---|---|

| Melting Point | 113–114°C | 143°C |

| Conformation | Axial-equatorial | Biequatorial/Biaxial |

| Solubility (H₂O) | High | Moderate |

| Polymorphs | Co-crystal | I, II, III |

属性

IUPAC Name |

cyclohexane-1,4-diol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O2/c7-5-1-2-6(8)4-3-5/h5-8H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKONPUDBRVKQLM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(CCC1O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871178, DTXSID60878843, DTXSID60883614 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

116.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Light brown powder; [Sigma-Aldrich MSDS] | |

| Record name | 1,4-Cyclohexanediol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19271 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

556-48-9, 931-71-5, 6995-79-5 | |

| Record name | 1,4-Cyclohexanediol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=556-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000556489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000931715 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006995795 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | trans-1,4-Cyclohexanediol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5730 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-CYCLOHEXANEDIOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5651 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1,4-Cyclohexanediol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871178 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, trans- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60878843 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,4-Cyclohexanediol, cis- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60883614 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.008.298 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | cis-cyclohexane-1,4-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.037 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,4-Cyclohexanediol, trans | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。